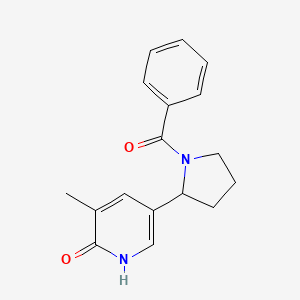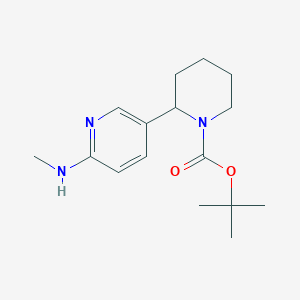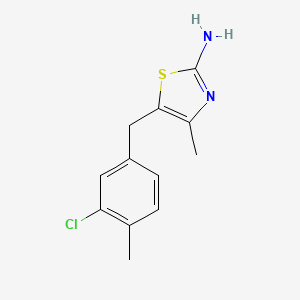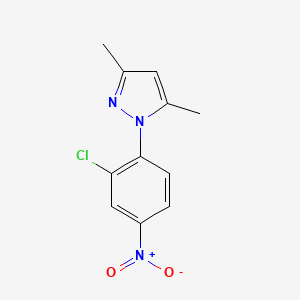
5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one is a compound that belongs to the class of pyrrolidinyl-pyridinones. This compound is characterized by the presence of a benzoyl group attached to a pyrrolidine ring, which is further connected to a methylpyridinone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving N-benzyl-C-(diethoxyphosphoryl)nitrone and cis-1,4-dihydroxybut-2-ene.
Introduction of Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.
Formation of Methylpyridinone Moiety: The methylpyridinone moiety is synthesized through a condensation reaction involving 3-methylpyridine and an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinones.
Aplicaciones Científicas De Investigación
5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Phenylethylpyrrolidine: An analogue of 2-phenylethylamine with a pyrrolidine ring.
Dimethyl 2,5-dibromohexanedioate: A compound with similar structural features.
Uniqueness
5-(1-Benzoylpyrrolidin-2-yl)-3-methylpyridin-2(1H)-one is unique due to its specific combination of a benzoyl group, pyrrolidine ring, and methylpyridinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C17H18N2O2 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
5-(1-benzoylpyrrolidin-2-yl)-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-12-10-14(11-18-16(12)20)15-8-5-9-19(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,10-11,15H,5,8-9H2,1H3,(H,18,20) |
Clave InChI |
PHUZZDYCWOCVHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CNC1=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B11815160.png)




![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)

![4-Chloro-2-[(4-fluorophenyl)(morpholin-4-yl)methylidene]-3-oxobutanenitrile](/img/structure/B11815200.png)

![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium](/img/structure/B11815209.png)

![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)
![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride](/img/structure/B11815244.png)
